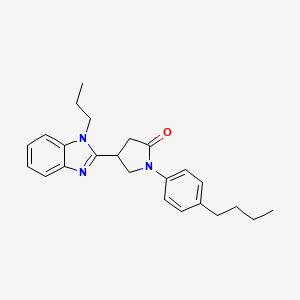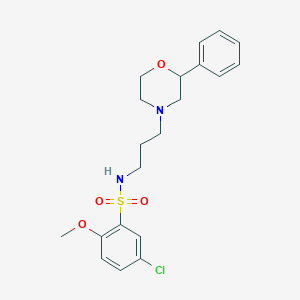![molecular formula C18H16N2O2 B2935996 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid CAS No. 500284-79-7](/img/structure/B2935996.png)
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common method starts with the condensation of aniline and 2-nitrobenzaldehyde, followed by a series of reactions including reduction, acylation, and amination . The Doebner reaction is often employed in the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions has been reported . These methods aim to produce the compound in a more environmentally friendly and cost-effective manner.
化学反応の分析
Types of Reactions
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride, and potassium permanganate. Reaction conditions may vary, but solvent-free conditions and the use of catalysts are often preferred to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins . This inhibition can lead to changes in gene expression and induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core structure but lacks the dimethylamino group.
2-Phenyl-quinoline-4-carboxylic acid derivatives: These derivatives have been synthesized and evaluated for their antibacterial activity.
Uniqueness
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid is unique due to the presence of the dimethylamino group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.
特性
IUPAC Name |
2-[4-(dimethylamino)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)17-11-15(18(21)22)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZQZBFWIHYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N-phenyloctanethioamide](/img/structure/B2935914.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2935915.png)

![3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935917.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2935918.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2935921.png)


![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2935930.png)


![2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935936.png)
